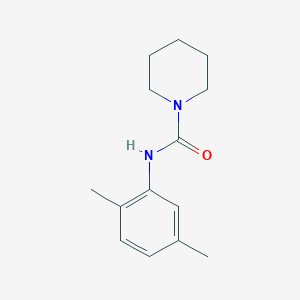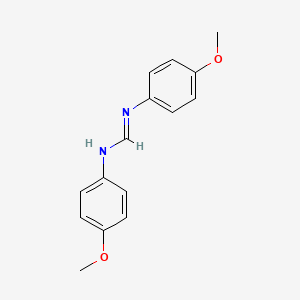![molecular formula C16H18BrN3 B11945768 4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline CAS No. 24630-06-6](/img/structure/B11945768.png)
4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline is an organic compound with the molecular formula C16H18BrN3. It is a derivative of aniline, featuring a bromophenyl group and a diazenyl linkage. This compound is known for its vibrant color and is often used in dye chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
化学反応の分析
Types of Reactions
4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products
Oxidation: Cleavage products such as nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dye chemistry, where the compound can change color upon exposure to different environments. The bromophenyl group also contributes to its reactivity, allowing for further functionalization.
類似化合物との比較
Similar Compounds
- 4-[(3-Bromophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(3-Bromophenyl)diazenyl]-N,N-diethyl-4-aminobenzene
Uniqueness
4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific combination of the bromophenyl group and the diazenyl linkage, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple fields.
特性
CAS番号 |
24630-06-6 |
|---|---|
分子式 |
C16H18BrN3 |
分子量 |
332.24 g/mol |
IUPAC名 |
4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H18BrN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |
InChIキー |
LBRFHLAOZUGKSE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)





![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)
![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)



